Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate
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Overview
Description
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can be achieved through multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions typically include the use of a base such as triethylamine and solvents like ethanol or water .
Industrial Production Methods
the principles of multicomponent reactions and the use of scalable reaction conditions suggest that it can be produced on a larger scale using similar synthetic routes as described above .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkylating agents like 1,2-dibromoethane and benzyl chloride in the presence of a base such as triethylamine.
Major Products
Oxidation: The major products include oxidized derivatives of the cyclopenta[c]pyridine ring.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted cyclopenta[c]pyridine derivatives.
Scientific Research Applications
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate involves its interaction with various molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, it likely binds to the active site of the enzyme, preventing its activity and downstream signaling . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate:
Uniqueness
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a hydroxy group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-7-4-2-3-6(7)5-11-9(8)12/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
XFUSSLVYRWSHOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCC2=CNC1=O |
Origin of Product |
United States |
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